3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole
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Overview
Description
3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a cyclopentyl group, an iodine atom, a methyl group, and a vinyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles . Another approach is the radical addition followed by intramolecular cyclization, which affords the pyrazole skeleton under mild conditions with wide group tolerance .
Industrial Production Methods
the general principles of pyrazole synthesis, such as the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The vinyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Cyclization Reactions: The vinyl group can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, ammonium hydroxide, organolithium reagents, and transition-metal catalysts. Reaction conditions typically involve mild temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce epoxides or ketones.
Scientific Research Applications
3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The iodine atom and vinyl group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand for transition-metal catalysts, facilitating various catalytic processes. Additionally, its unique structure allows it to interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole: A simpler pyrazole derivative with a methyl group at the 3-position.
4-Iodopyrazole: A pyrazole derivative with an iodine atom at the 4-position.
3,5-Substituted Pyrazoles: Pyrazoles with various substituents at the 3 and 5 positions, often used in medicinal chemistry.
Uniqueness
3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole is unique due to its combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopentyl group, iodine atom, and vinyl group makes it a versatile compound for various applications in research and industry.
Biological Activity
3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole is a novel compound belonging to the pyrazole family, characterized by its unique structural features including a cyclopentyl group, an iodine atom, a methyl group, and a vinyl group. Its molecular formula is C11H15IN2, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's structure significantly influences its biological activity. The presence of the iodine atom and the vinyl group enhances its reactivity, making it a candidate for various pharmacological applications. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C11H15IN2 |
Molecular Weight | 302.15 g/mol |
CAS Number | 1956340-22-9 |
Purity | 95% |
Anticancer Potential
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anticancer properties. A study highlighted that compounds with similar structures to this compound showed significant cytotoxic effects against various tumor cell lines. For instance, pyrazole derivatives have been reported to induce apoptosis in cancer cells through caspase-dependent pathways .
The mechanism of action for this compound may involve interaction with specific molecular targets that regulate cell proliferation and apoptosis. Molecular docking studies suggest potential binding sites related to cancer pathways, although specific targets for this compound need further investigation.
In Vitro Studies
In vitro studies have demonstrated that pyrazole derivatives can inhibit tumor growth effectively. For example, compounds similar to this compound have shown up to 20-fold better efficacy than standard chemotherapeutics like cisplatin in certain cancer models . These findings suggest that this compound could be a promising candidate for further development in cancer therapy.
Comparative Analysis with Related Compounds
The biological activity of this compound can be further understood through comparison with other pyrazole derivatives. The following table summarizes key structural features and biological activities of related compounds:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
4-Iodo-1-methylpyrazole | Iodine and methyl substitution | Moderate anticancer activity |
3-Methylpyrazole | Methyl substitution only | Anti-inflammatory effects |
5-Vinylpyrazole | Vinyl group present | Antimicrobial properties |
3-Cyclopropylpyrazole | Cyclopropyl instead of cyclopentyl | Lower cytotoxicity |
The unique combination of structural features in this compound enhances its potential applications compared to simpler pyrazoles.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various pyrazole derivatives, including the target compound. One notable study focused on the synthesis of halogenated pyrazoles, which revealed that iodine substitution could enhance the compounds' lipophilicity and bioavailability, potentially leading to improved therapeutic profiles .
Clinical Relevance
While there are no clinical trials specifically targeting this compound, the promising results from related compounds suggest that it may warrant further investigation in preclinical models.
Properties
Molecular Formula |
C11H15IN2 |
---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
3-cyclopentyl-5-ethenyl-4-iodo-1-methylpyrazole |
InChI |
InChI=1S/C11H15IN2/c1-3-9-10(12)11(13-14(9)2)8-6-4-5-7-8/h3,8H,1,4-7H2,2H3 |
InChI Key |
KYFCKDHZKNBYII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2CCCC2)I)C=C |
Origin of Product |
United States |
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